molecular formula C16H34O8 B11936345 Propanol-PEG6-CH2OH

Propanol-PEG6-CH2OH

Cat. No.: B11936345
M. Wt: 354.44 g/mol
InChI Key: ASZQAUIGAJVKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanol-PEG6-CH2OH typically involves the reaction of polyethylene glycol (PEG) with propanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the PEG-propanol linkage. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for use in research and development .

Chemical Reactions Analysis

Types of Reactions

Propanol-PEG6-CH2OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and sulfonates are used in substitution reactions.

Major Products

Mechanism of Action

Propanol-PEG6-CH2OH functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanol-PEG6-CH2OH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the compound .

Properties

Molecular Formula

C16H34O8

Molecular Weight

354.44 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol

InChI

InChI=1S/C16H34O8/c17-3-1-5-19-7-9-21-11-13-23-15-16-24-14-12-22-10-8-20-6-2-4-18/h17-18H,1-16H2

InChI Key

ASZQAUIGAJVKKC-UHFFFAOYSA-N

Canonical SMILES

C(CO)COCCOCCOCCOCCOCCOCCCO

Origin of Product

United States

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